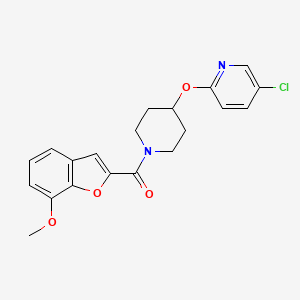
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone, also known as CP-690,550, is a chemical compound that belongs to the family of Janus kinase (JAK) inhibitors. It was first synthesized by Pfizer, Inc. and has been extensively studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds structurally related to "(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone" have been investigated for their antimicrobial properties. For example, derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid exhibited variable and modest activity against investigated strains of bacteria and fungi. Such studies suggest potential antimicrobial research applications for similarly structured compounds (Patel, Agravat, & Shaikh, 2011).
Structural and Theoretical Studies
Related compounds have also been characterized by spectroscopic techniques and single crystal X-ray diffraction studies, providing insights into their molecular structure. These studies include thermal, optical, etching, structural studies, and theoretical calculations, helping to understand the chemical and physical properties of such compounds (Karthik et al., 2021). This information can be crucial for the development of new materials or drugs.
Molecular Interaction Studies
Research has explored the molecular interactions of similar compounds with biological receptors, such as the G protein-coupled receptor NPBWR1 (GPR7). Discoveries in this area can lead to the development of new therapeutic agents targeting specific physiological pathways (Romero et al., 2012).
Propiedades
IUPAC Name |
[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-25-16-4-2-3-13-11-17(27-19(13)16)20(24)23-9-7-15(8-10-23)26-18-6-5-14(21)12-22-18/h2-6,11-12,15H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTMLUKUZIYPCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)OC4=NC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

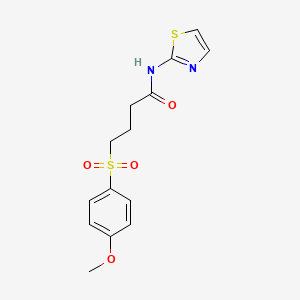
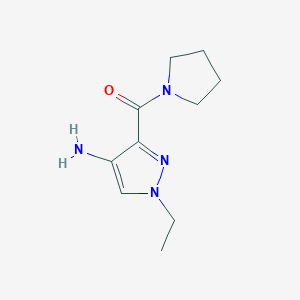
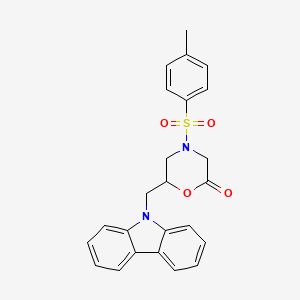


![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2839674.png)
![N-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2839675.png)
![2-phenoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2839676.png)
![2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol](/img/structure/B2839677.png)
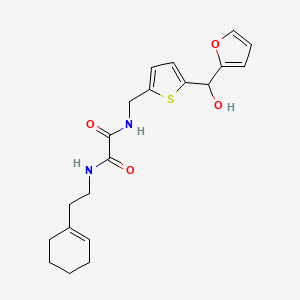
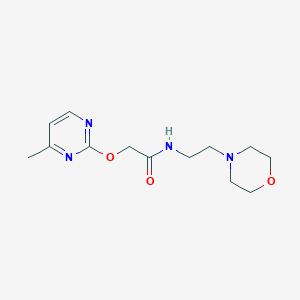
![2-{1-[(Tert-butoxy)carbonyl]-3-ethenylazetidin-3-yl}acetic acid](/img/structure/B2839681.png)

![1-[(4-Chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonyl-4-piperidinecarboxylic acid ethyl ester](/img/structure/B2839685.png)